Cypyrafluone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

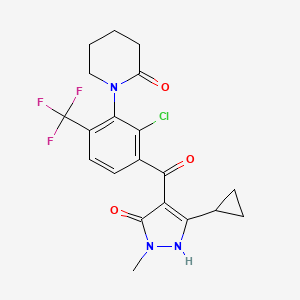

1-[2-chloro-3-(5-cyclopropyl-2-methyl-3-oxo-1H-pyrazole-4-carbonyl)-6-(trifluoromethyl)phenyl]piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClF3N3O3/c1-26-19(30)14(16(25-26)10-5-6-10)18(29)11-7-8-12(20(22,23)24)17(15(11)21)27-9-3-2-4-13(27)28/h7-8,10,25H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXHMHWPNWMZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(N1)C2CC2)C(=O)C3=C(C(=C(C=C3)C(F)(F)F)N4CCCCC4=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClF3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201337359 | |

| Record name | Cypyrafluone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1855929-45-1 | |

| Record name | Cypyrafluone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1855929451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cypyrafluone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYPYRAFLUONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLZ8XMA95G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cypyrafluone's Mechanism of Action on 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cypyrafluone is a novel post-emergence herbicide that effectively controls a broad spectrum of grass and broadleaf weeds in wheat fields.[1][2] Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine catabolism pathway. This inhibition leads to a depletion of essential molecules, plastoquinone and tocopherols, ultimately causing bleaching of the plant tissues followed by necrosis and death. This technical guide provides an in-depth overview of the mechanism of action of this compound on HPPD, including its binding characteristics, inhibitory kinetics, and the experimental protocols used for its evaluation.

Introduction to HPPD and its Inhibition

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme, Fe(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). In plants, HGA is a crucial precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor in the photosynthetic electron transport chain and in the biosynthesis of carotenoids. Carotenoids protect chlorophyll from photo-oxidation.

Inhibition of HPPD disrupts this pathway, leading to a cascade of effects:

-

Depletion of Plastoquinone and Tocopherols: The direct consequence of HPPD inhibition.

-

Inhibition of Carotenoid Biosynthesis: Lack of plastoquinone as a cofactor halts the production of carotenoids.

-

Photobleaching: Without the protective effect of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic whitening (bleaching) of the plant.

-

Necrosis and Plant Death: The ultimate result of the disruption of photosynthesis and other vital cellular processes.

This compound belongs to the pyrazolone class of HPPD-inhibiting herbicides.[1] Its efficacy against weeds, including those resistant to other herbicide classes, makes it a valuable tool in modern agriculture.

This compound's Interaction with HPPD

Molecular docking studies have elucidated the binding mode of this compound within the active site of HPPD. The key interaction involves a bidentate coordination with the catalytic Fe(II) ion.[1]

Quantitative Binding and Inhibition Data

| Inhibitor | Target Enzyme | K_i_ (µM) | Binding Energy (kcal/mol) | Interaction Details |

| This compound | Arabidopsis thaliana HPPD | ~0.026 (estimated) | -8.0[1] | Bidentate coordination with Fe(II) ion. Distances of 2.6 Å and 2.7 Å between oxygen atoms and the Fe(II) atom.[1] |

| Mesotrione | Arabidopsis thaliana HPPD | 0.013[3] | Not Reported | Triketone moiety coordinates with the Fe(II) ion. |

Signaling Pathway of HPPD Inhibition by this compound

The following diagram illustrates the biochemical pathway affected by this compound.

References

Cypyrafluone: A Technical Guide to its Herbicidal Spectrum

An In-depth Analysis for Researchers, Scientists, and Crop Protection Professionals

Introduction

Cypyrafluone is a novel post-emergence herbicide specifically developed for the selective control of a wide range of annual grasses and broadleaf weeds in wheat.[1][2] As a member of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor class of herbicides, this compound offers a unique mode of action for managing difficult-to-control and resistant weed populations.[1][2] This technical guide provides a comprehensive overview of the herbicidal spectrum of this compound, complete with quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of key biological pathways and experimental workflows.

Mode of Action

This compound functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the biochemical pathway responsible for plastoquinone and tocopherol biosynthesis in plants. The inhibition of HPPD disrupts the production of these essential compounds, leading to a cascade of effects. The most visually apparent symptom is the bleaching or whitening of new plant tissues, a direct result of the photodegradation of chlorophyll in the absence of protective carotenoids.[1] This ultimately leads to the cessation of growth and death of the susceptible weed. Weeds treated with this compound typically show symptoms within 5-7 days of application, with complete plant death occurring within 10 days under optimal conditions such as high temperature and strong sunlight.[1][2]

The signaling pathway illustrating the mode of action of this compound is depicted below:

Caption: Mode of action of this compound via HPPD inhibition.

Herbicidal Spectrum and Efficacy

This compound demonstrates a broad spectrum of activity against many economically important annual grass and broadleaf weeds in wheat cultivation. It is particularly effective against cool-season grass species and has shown efficacy against weed biotypes resistant to other herbicide modes of action.[1][2]

Quantitative Efficacy Data

The herbicidal efficacy of this compound has been quantified using Growth Reduction (GR₅₀) values, which represent the herbicide concentration required to inhibit weed growth by 50%. The following table summarizes the GR₅₀ values for this compound against key weed species.

| Weed Species | Common Name | GR₅₀ (g a.i./ha) |

| Alopecurus aequalis | Shortawn foxtail | 10.5 |

| Beckmannia syzigachne | American sloughgrass | 8.7 |

| Alopecurus myosuroides | Blackgrass | Data Not Available |

| Phalaris minor | Littleseed canarygrass | Data Not Available |

| Polypogon fugax | Asian bluegrass | Data Not Available |

| Poa annua | Annual bluegrass | Data Not Available |

| Stellaria media | Common chickweed | Data Not Available |

| Capsella bursa-pastoris | Shepherd's-purse | Data Not Available |

| Brassica campestris | Field mustard | Data Not Available |

Note: The GR₅₀ values for some species are not publicly available in the reviewed literature. The recommended field application rate for this compound is 135-180 g a.i./ha.[1]

Experimental Protocols

The evaluation of this compound's herbicidal activity involves a series of standardized laboratory and greenhouse experiments. Below are detailed protocols for key assays used to characterize its efficacy.

Whole-Plant Bioassay for GR₅₀ Determination

This protocol outlines the procedure for determining the GR₅₀ values of this compound against various weed species in a controlled greenhouse environment.

Caption: Workflow for whole-plant bioassay to determine GR₅₀.

Methodology:

-

Plant Material: Seeds of target weed species are sown in trays containing a commercial potting mix and germinated under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 14-hour photoperiod).

-

Transplanting: Uniformly sized seedlings at the 1-2 leaf stage are transplanted into individual pots (e.g., 10 cm diameter) filled with the same potting mix.

-

Herbicide Application: At the 2-3 leaf stage, plants are treated with a range of this compound concentrations. A stock solution is prepared and serially diluted to achieve the desired application rates. The herbicide is applied using a cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L/ha). An untreated control group is sprayed with water only.

-

Growth and Evaluation: The treated plants are returned to the greenhouse and arranged in a completely randomized design. After a specified period (typically 14-21 days), the above-ground biomass of each plant is harvested, and the fresh weight is recorded. The biomass is then dried in an oven at a set temperature (e.g., 70°C) for 72 hours to determine the dry weight.

-

Data Analysis: The percentage of growth inhibition is calculated relative to the mean weight of the untreated control plants. The data are then subjected to a non-linear regression analysis using a log-logistic dose-response model to calculate the GR₅₀ value.

In Vitro HPPD Enzyme Inhibition Assay

This assay determines the inhibitory activity of this compound on the HPPD enzyme, typically using a recombinant form of the enzyme from Arabidopsis thaliana.

Caption: Workflow for in vitro HPPD enzyme inhibition assay.

Methodology:

-

Enzyme Preparation: The gene encoding for Arabidopsis thaliana HPPD (AtHPPD) is cloned into an expression vector and transformed into a suitable host, such as E. coli. The recombinant protein is then overexpressed and purified using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).

-

Assay Procedure: The assay is typically performed in a 96-well microplate format. Each well contains the assay buffer, a known concentration of the purified AtHPPD enzyme, and a specific concentration of this compound (or other test inhibitors). The reaction is initiated by the addition of the substrate, 4-hydroxyphenylpyruvate (HPP).

-

Detection: The activity of the HPPD enzyme is monitored by measuring the rate of formation of the product, homogentisate, which can be detected spectrophotometrically by the increase in absorbance at 310 nm.

-

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the rate of the control (no inhibitor). The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated by fitting the data to a suitable inhibition model. This compound has been shown to strongly inhibit the catalytic activity of Arabidopsis thaliana HPPD.[2]

Spirodela polyrhiza (Giant Duckweed) Bioassay

Spirodela polyrhiza is a model aquatic plant used to assess the phytotoxicity of herbicides. This bioassay provides a rapid and sensitive method to evaluate the effects of this compound on a whole-plant system.

Methodology:

-

Culturing: Axenic cultures of Spirodela polyrhiza are maintained in a sterile nutrient medium (e.g., Steinberg medium) under controlled environmental conditions (e.g., 25°C, continuous light).

-

Test Setup: The assay is conducted in multi-well plates. Each well contains the nutrient medium and a specific concentration of this compound.

-

Inoculation: A single, healthy Spirodela polyrhiza frond (or a small colony) is aseptically transferred to each well.

-

Incubation and Assessment: The plates are incubated under the same controlled conditions as the stock cultures for a defined period (e.g., 7 days). The phytotoxic effect of this compound is assessed by measuring various growth parameters, such as the number of fronds, frond area, fresh weight, or chlorophyll content, and comparing them to an untreated control.

-

Data Analysis: The percentage of growth inhibition for each parameter is calculated, and the data are used to determine the EC₅₀ value (the effective concentration that causes a 50% reduction in the measured growth parameter). Studies have shown a decrease in chlorophyll content in Spirodela polyrhiza treated with this compound.[2]

Conclusion

This compound is a highly effective HPPD-inhibiting herbicide with a valuable role in the management of annual grass and broadleaf weeds in wheat. Its unique mode of action makes it a critical tool for controlling weed species that have developed resistance to other herbicide classes. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive technical resource for researchers and crop protection professionals working with this important herbicide. Further research to generate and publish GR₅₀/ED₅₀ values for a wider range of weed species will continue to enhance the understanding and optimal use of this compound in sustainable weed management programs.

References

Cypyrafluone molecular formula and weight

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cypyrafluone is a novel herbicide that has demonstrated significant efficacy in controlling a variety of weeds, particularly in wheat fields.[1][2] As a member of the benzoylpyrazole class of herbicides, its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][3][4] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental data and protocols.

Chemical Properties

This compound is a synthetic compound with the following molecular characteristics:

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₉ClF₃N₃O₃ | --INVALID-LINK-- |

| Molecular Weight | 441.83 g/mol | [3][4] |

| IUPAC Name | 1-[2-chloro-3-[(3-cyclopropyl-5-hydroxy-1-methyl-1H-pyrazol-4-yl)carbonyl]-6-(trifluoromethyl)phenyl]piperidin-2-one | --INVALID-LINK-- |

| CAS Registry Number | 1855929-45-1 | --INVALID-LINK-- |

Mechanism of Action: HPPD Inhibition

This compound's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][3][4] HPPD is a key enzyme in the catabolic pathway of tyrosine, catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisic acid (HGA).[1][3] HGA is a precursor for the biosynthesis of essential molecules in plants, including plastoquinone and tocopherols.

The inhibition of HPPD by this compound leads to a cascade of downstream effects:

-

Depletion of Plastoquinone: Plastoquinone is a vital cofactor for the enzyme phytoene desaturase, which is involved in the carotenoid biosynthesis pathway.

-

Inhibition of Carotenoid Biosynthesis: The lack of plastoquinone halts the production of carotenoids.

-

Photo-oxidation of Chlorophyll: Carotenoids protect chlorophyll from photo-oxidation. Without this protection, chlorophyll is rapidly degraded by sunlight.

-

Bleaching and Plant Death: The degradation of chlorophyll results in the characteristic "bleaching" or whitening of the plant tissues, ultimately leading to growth cessation and death.[1]

Efficacy and Target Weeds

This compound is effective against a broad spectrum of annual grasses and some broadleaf weeds in wheat.[5] It is particularly effective against species that have developed resistance to other classes of herbicides.[2]

| Target Weed Species | Common Name | Efficacy |

| Alopecurus aequalis | Shortawn foxtail | High |

| Alopecurus japonicus | Japan foxtail | High |

| Alopecurus myosuroides | Black-grass | High |

| Phalaris minor | Little seed canary grass | High |

| Polypogon fugax | Ditch polypogon | High |

| Poa annua | Annual bluegrass | High |

| Stellaria media | Common chickweed | Effective |

| Capsella bursa-pastoris | Shepherd's-purse | Effective |

| Brassica campestris | Field mustard | Effective |

Experimental Data

Dissipation Kinetics

A study on the dissipation of this compound in winter wheat fields provided the following data:[6]

| Matrix | Half-life (days) |

| Soil | 1.47 - 1.55 |

| Wheat Plant | 1.00 - 1.03 |

Terminal Residues in Wheat

The same study analyzed the terminal residues of this compound at harvest:[6]

| Application Dose | Wheat Plant Residue (mg/kg) | Grain Residue (mg/kg) |

| Recommended Dose | 0 - 0.0025 | Not Detected |

| 1.5x Recommended Dose | 0.0044 - 0.0057 | 0.0049 |

Experimental Protocols

HPPD Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound against Arabidopsis thaliana HPPD (AtHPPD).

Methodology:

-

Expression and Purification of Recombinant AtHPPD: The gene encoding Arabidopsis thaliana HPPD is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The recombinant protein is then expressed and purified using standard chromatographic techniques.

-

Assay Buffer Preparation: A suitable assay buffer is prepared, typically containing a buffering agent (e.g., potassium phosphate), a reducing agent (e.g., ascorbate) to maintain the active state of the iron cofactor, and other necessary components.

-

Reaction Mixture: A reaction mixture is prepared containing the assay buffer, a known concentration of the purified AtHPPD enzyme, and varying concentrations of this compound.

-

Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of the substrate, 4-hydroxyphenylpyruvate. The reaction is then incubated at a controlled temperature for a specific period.

-

Measurement of Enzyme Activity: The activity of the HPPD enzyme is determined by measuring the rate of substrate consumption or product formation. This can be done spectrophotometrically by monitoring the change in absorbance at a specific wavelength.

-

IC50 Calculation: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Molecular Docking

Molecular docking studies are performed to predict the binding mode of this compound within the active site of the HPPD enzyme.[1][7]

Methodology:

-

Protein and Ligand Preparation: The three-dimensional structure of the HPPD enzyme is obtained from a protein data bank or generated through homology modeling. The structure of this compound is built and optimized using molecular modeling software.

-

Docking Simulation: A molecular docking program is used to predict the binding poses of this compound within the active site of the HPPD enzyme. The program explores various conformations and orientations of the ligand and scores them based on their predicted binding affinity.

-

Analysis of Binding Interactions: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the active site metal ion (Fe²⁺), which contribute to the binding affinity.[1][7] A study found that this compound forms a bidentate coordination interaction with the Fe²⁺ atom in the active site of HPPD.[1][7]

QuEChERS Method for Residue Analysis in Wheat

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a sample preparation technique used for the analysis of pesticide residues in food matrices.[6]

Methodology:

-

Sample Homogenization: A representative sample of wheat (plant or grain) is homogenized to ensure uniformity.

-

Extraction: A known weight of the homogenized sample is placed in a centrifuge tube. Acetonitrile and a salt mixture (typically magnesium sulfate and sodium chloride) are added. The tube is shaken vigorously to extract the pesticides into the organic solvent.

-

Centrifugation: The sample is centrifuged to separate the organic layer from the solid matrix and aqueous phase.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a new tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and C18 to remove nonpolar interferences). The tube is shaken and then centrifuged.

-

Analysis: The final supernatant is analyzed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to identify and quantify this compound.[6]

Conclusion

This compound is a highly effective HPPD-inhibiting herbicide with a well-defined mechanism of action. Its efficacy against a range of problematic weeds in wheat, coupled with its relatively rapid dissipation in the environment, makes it a valuable tool in modern agriculture. The experimental protocols outlined in this document provide a framework for the continued research and development of this and similar compounds.

References

- 1. This compound, a 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor to Control Weed in Wheat Fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (Huanbifucaotong): New HPPD Inhibitor Herbicide from KingAgroot, China – News & Updates [chemrobotics.in]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound [sitem.herts.ac.uk]

- 5. kingagroot.com [kingagroot.com]

- 6. Method validation and dissipation kinetics of the novel HPPD-inhibiting herbicide this compound in winter wheat using QuEChERS method coupled with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Mode of Action of Pyrazole-Based HPPD Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme, iron(II)-dependent oxygenase that plays a crucial role in the catabolism of tyrosine in most aerobic organisms.[1][2][3] In plants, the product of the HPPD-catalyzed reaction, homogentisate (HGA), is a vital precursor for the biosynthesis of essential molecules such as plastoquinone and tocochromanols (including vitamin E).[4] Plastoquinone is an indispensable cofactor for phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway.[2] Carotenoids are critical for protecting chlorophyll from photo-oxidation.

Inhibition of HPPD disrupts the tyrosine catabolic pathway, leading to a deficiency in plastoquinone and subsequently, carotenoids. This deficiency results in the characteristic bleaching of new plant tissues due to the photo-destruction of chlorophyll, ultimately causing plant death.[5][6] This mechanism of action makes HPPD an attractive target for the development of herbicides. Pyrazole-based compounds represent a significant class of HPPD inhibitors that have been successfully commercialized as herbicides.[7][8] This technical guide provides a detailed overview of the mode of action of pyrazole-based HPPD inhibitors, including their interaction with the enzyme's active site, quantitative data on their inhibitory activity, and the experimental protocols used to characterize them.

Tyrosine Catabolic Pathway and the Role of HPPD

The catabolism of tyrosine is a fundamental metabolic pathway. In plants, it begins with the conversion of tyrosine to 4-hydroxyphenylpyruvate (HPP) by tyrosine aminotransferase (TAT).[9] HPPD then catalyzes the conversion of HPP to homogentisate (HGA).[1][2] This is a complex reaction involving the oxidative decarboxylation of the α-keto acid substrate. HGA serves as a branch point, leading to either further degradation into fumarate and acetoacetate, which enter the tricarboxylic acid (TCA) cycle, or to the anabolic synthesis of plastoquinone and tocopherols.[2][4]

References

- 1. Combined 3D-quantitative structure-activity relationships and topomer technology-based molecular design of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-based discovery of pyrazole-benzothiadiazole hybrid as human HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors [frontiersin.org]

- 7. Design, Synthesis, and Herbicidal Activity Evaluation of Novel Aryl-Naphthyl Methanone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Pyrazole Amides as Potential 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Cypyrafluone's Impact on Carotenoid Biosynthesis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cypyrafluone is a potent bleaching herbicide that effectively controls a range of annual weeds in wheat fields. Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition leads to a cascade of biochemical events that ultimately disrupt carotenoid biosynthesis, resulting in the characteristic whitening of plant tissues and subsequent plant death. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on the carotenoid biosynthesis pathway. It includes a summary of quantitative data on pigment changes, detailed experimental protocols for replication, and visualizations of the key pathways and workflows.

Mechanism of Action: Indirect Inhibition of Carotenoid Biosynthesis

This compound is not a direct inhibitor of any enzyme within the carotenoid biosynthesis pathway. Instead, it targets 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in a related pathway responsible for the synthesis of plastoquinone and α-tocopherol.[1] Plastoquinone is an essential cofactor for the enzyme phytoene desaturase (PDS), which plays a pivotal role in the carotenoid biosynthesis pathway.[1]

PDS is responsible for the desaturation of phytoene, a colorless precursor, into colored carotenoids. By inhibiting HPPD, this compound depletes the pool of plastoquinone available to PDS.[1] This lack of a vital cofactor effectively halts the carotenoid biosynthesis pathway at the phytoene desaturation step.

The consequences of this inhibition are twofold:

-

Accumulation of Phytoene: With PDS activity blocked, its substrate, phytoene, accumulates in the plant tissues.

-

Depletion of Carotenoids and Chlorophyll: The downstream production of colored carotenoids, such as β-carotene, lutein, violaxanthin, and neoxanthin, is significantly reduced. Carotenoids are essential for photoprotection, shielding chlorophyll from photo-oxidative damage. In their absence, chlorophyll is rapidly destroyed by light energy, leading to the characteristic bleaching or whitening of the leaves.[1]

Quantitative Analysis of Pigment Content

The application of this compound leads to significant and measurable changes in the pigment profile of susceptible plants. The following tables summarize the quantitative data on the content of phytoene, various carotenoids, and chlorophylls in the weed species Alopecurus aequalis following treatment with this compound.

Table 1: Phytoene and Carotenoid Content in Alopecurus aequalis after this compound Treatment

| Pigment | Control (μg/g FW) | This compound Treated (μg/g FW) | Change (%) |

| Phytoene | 0.8 ± 0.1 | 15.2 ± 1.3 | +1800% |

| β-Carotene | 25.6 ± 2.1 | 5.3 ± 0.6 | -79.3% |

| Lutein | 45.3 ± 3.8 | 9.8 ± 1.1 | -78.4% |

| Violaxanthin | 12.1 ± 1.0 | 2.5 ± 0.3 | -79.3% |

| Neoxanthin | 8.9 ± 0.7 | 1.9 ± 0.2 | -78.7% |

Data is presented as mean ± standard deviation. FW = Fresh Weight.

Table 2: Chlorophyll Content in Alopecurus aequalis after this compound Treatment

| Pigment | Control (μg/g FW) | This compound Treated (μg/g FW) | Change (%) |

| Chlorophyll a | 285.4 ± 23.1 | 58.7 ± 6.2 | -79.4% |

| Chlorophyll b | 98.2 ± 8.5 | 20.1 ± 2.3 | -79.5% |

| Total Chlorophyll | 383.6 ± 31.6 | 78.8 ± 8.5 | -79.5% |

Data is presented as mean ± standard deviation. FW = Fresh Weight.

Experimental Protocols

This section details the methodologies used to obtain the quantitative data presented above, providing a framework for researchers to replicate these findings.

Plant Material and Growth Conditions

-

Plant Species: Alopecurus aequalis

-

Growth Medium: Seeds are sown in a mixture of nutrient soil and vermiculite (1:1, v/v).

-

Growth Chamber Conditions:

-

Temperature: 25/20 °C (day/night)

-

Photoperiod: 16 hours light / 8 hours dark

-

Humidity: 70%

-

Herbicide Treatment

-

Herbicide: this compound

-

Application Stage: Plants are treated at the 3-4 leaf stage.

-

Application Method: A 3WP sprayer is used to apply the herbicide solution evenly to the plant foliage.

-

Concentration: A solution of 150 g of active ingredient per hectare (g a.i. ha⁻¹) is applied.

-

Control Group: A set of plants is treated with a blank solution containing no herbicide.

Pigment Extraction

-

Harvest 0.2 g of fresh leaf tissue from both control and treated plants.

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Transfer the powder to a 10 mL centrifuge tube.

-

Add 5 mL of acetone containing 0.1% (w/v) butylated hydroxytoluene (BHT) to the tube.

-

Vortex the mixture for 1 minute to ensure thorough extraction.

-

Centrifuge the mixture at 10,000 × g for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process with another 5 mL of the acetone solution.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen gas.

-

Re-dissolve the residue in 1 mL of methyl tert-butyl ether (MTBE) for analysis.

HPLC-DAD Analysis of Carotenoids and Chlorophylls

-

Instrumentation: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

-

Column: A C30 carotenoid column (e.g., 4.6 × 250 mm, 5 μm).

-

Mobile Phase:

-

Solvent A: Methanol/water/ammonium acetate (90:10:0.2, v/v/w)

-

Solvent B: Methyl tert-butyl ether (MTBE)

-

-

Gradient Elution:

-

0-15 min: 20-80% B

-

15-20 min: 80% B

-

20-21 min: 80-20% B

-

21-25 min: 20% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 20 μL

-

Detection Wavelengths:

-

Phytoene: 286 nm

-

β-Carotene, Lutein, Violaxanthin, Neoxanthin: 450 nm

-

Chlorophyll a and b: 663 nm and 645 nm, respectively.

-

-

Quantification: Pigments are identified by comparing their retention times and absorption spectra with those of authentic standards. Quantification is performed by integrating the peak areas and comparing them to a standard curve.

Visualizations

Signaling Pathway of this compound's Effect on Carotenoid Biosynthesis

Caption: Mechanism of this compound-induced carotenoid biosynthesis inhibition.

Experimental Workflow for Analyzing this compound's Effect on Plant Pigments

Caption: Experimental workflow for pigment analysis.

References

Structural Activity Relationship of Cypyrafluone Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypyrafluone is a novel post-emergence herbicide effective for controlling a variety of annual grasses and some broadleaf weeds in wheat fields.[1] Its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2][3] HPPD is a critical enzyme in the tyrosine catabolism pathway, which is responsible for the biosynthesis of plastoquinone and tocopherol in plants. Inhibition of HPPD disrupts this pathway, leading to a depletion of essential carotenoids. This, in turn, causes the characteristic bleaching (whitening) of plant tissues, followed by necrosis and death.[2][3][4] This guide provides an in-depth analysis of the structural activity relationships (SAR) of pyrazole-based HPPD inhibitors, a class of compounds to which Cyprafluone belongs, summarizing key quantitative data, experimental protocols, and relevant biological pathways.

Core Concepts in SAR of Pyrazole-Based HPPD Inhibitors

The herbicidal activity of pyrazole-based HPPD inhibitors is largely dictated by the nature and position of various substituents on the pyrazole ring and its associated side chains. Molecular docking studies have shown that these compounds typically bind within the active site of the HPPD enzyme, forming key interactions with amino acid residues and a crucial Fe(II) ion.[5][6] The general structure of these inhibitors often includes a pyrazole ring attached to other cyclic moieties and substituted side chains. Variations in these components can significantly impact the compound's potency (e.g., IC50 value) and its herbicidal efficacy.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity against Arabidopsis thaliana HPPD (AtHPPD) and the in vivo herbicidal activity of various pyrazole-based HPPD inhibitor analogues. This data is compiled from representative studies on this class of compounds.

Table 1: In Vitro AtHPPD Inhibitory Activity of Pyrazole Amide Analogues

| Compound ID | R1 Group | R2 Group | IC50 (μM) |

| B2 | 2-F | H | 0.08 |

| B5 | 2-F, 6-F | H | 0.04 |

| B7 | 2-Cl | H | 0.05 |

| Topramezone | - | - | 0.11 |

Data adapted from a study on novel pyrazole amides as potential HPPD inhibitors.[7][8]

Table 2: In Vitro AtHPPD Inhibitory Activity of Pyrazole Benzophenone Analogues

| Compound ID | R Group on Benzoyl Ring | IC50 (μM) |

| Z5 | 2-Cl, 4-CF3 | 0.13 |

| Z9 | 2-Cl, 4-SO2Me | 0.05 |

| Z15 | 2-Br, 4-SO2Me | 0.10 |

| Z20 | 2-I, 4-SO2Me | 0.12 |

| Z21 | 2-NO2, 4-SO2Me | 0.09 |

| Topramezone | - | 1.33 |

| Mesotrione | - | 1.76 |

Data adapted from a study on the discovery of novel pyrazole derivatives as HPPD-targeted herbicides.[9]

Table 3: Post-emergence Herbicidal Activity of Pyrazole Benzophenone Analogues at 150 g ai/ha

| Compound ID | Weed Species | Inhibition (%) |

| Z5 | Amaranthus retroflexus | 95 |

| Z15 | Amaranthus retroflexus | 98 |

| Z20 | Amaranthus retroflexus | 95 |

| Z21 | Amaranthus retroflexus | 98 |

| Topramezone | Amaranthus retroflexus | 90 |

| Mesotrione | Amaranthus retroflexus | 85 |

Data adapted from a study on the discovery of novel pyrazole derivatives as HPPD-targeted herbicides.[9]

Signaling Pathways and Experimental Workflows

HPPD Inhibition Signaling Pathway

The inhibition of HPPD by this compound and its analogues initiates a cascade of events within the plant, ultimately leading to cell death. The following diagram illustrates this pathway.

Caption: HPPD inhibition pathway leading to plant death.

Experimental Workflow for SAR Studies

The process of conducting a structural activity relationship study for novel HPPD inhibitors typically follows a standardized workflow from synthesis to biological evaluation.

Caption: General workflow for SAR studies of HPPD inhibitors.

Experimental Protocols

HPPD Enzyme Inhibition Assay (In Vitro)

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against Arabidopsis thaliana HPPD (AtHPPD).

a. Reagents and Materials:

-

Recombinant AtHPPD enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 1 mM L-ascorbic acid, 0.1 mg/mL catalase, and 100 µM FeSO4.

-

Substrate: 4-hydroxyphenylpyruvate (HPPA)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

b. Procedure:

-

Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer and the test compound at various concentrations.

-

Add the AtHPPD enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the HPPA substrate to each well.

-

Immediately measure the absorbance at a specific wavelength (e.g., 310 nm) over time to monitor the rate of HPPA consumption.

-

Calculate the initial reaction velocity for each compound concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the reaction velocity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

Greenhouse Herbicidal Activity Assay (In Vivo)

This protocol outlines a general procedure for assessing the pre- and post-emergence herbicidal activity of test compounds.

a. Plant Cultivation:

-

Sow seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species (e.g., wheat, maize) in pots containing a suitable soil mixture.

-

Grow the plants in a greenhouse under controlled conditions (e.g., 25°C, 14/10 h light/dark cycle).

b. Pre-emergence Application:

-

Within 24 hours of sowing, apply the test compounds, formulated as an emulsifiable concentrate or wettable powder, to the soil surface of the pots using a laboratory sprayer.

-

Water the pots as needed.

-

After a set period (e.g., 14-21 days), visually assess the herbicidal injury as a percentage of inhibition compared to untreated control plants.

c. Post-emergence Application:

-

When the plants have reached a specific growth stage (e.g., 2-3 leaf stage), apply the test compounds to the foliage using a laboratory sprayer.

-

After a set period (e.g., 14-21 days), visually assess the herbicidal injury, including symptoms like bleaching, necrosis, and growth inhibition, as a percentage of control compared to untreated plants.[11]

d. Data Analysis:

-

Record the percentage of visual injury for each treatment.

-

For dose-response studies, calculate the GR50 value (the dose required to cause 50% growth reduction).

Conclusion

The structural activity relationship of pyrazole-based HPPD inhibitors, including compounds structurally related to Cyprafluone, is a complex interplay of various molecular features. The data presented in this guide highlight that modifications to the peripheral substituents on the core pyrazole structure can lead to significant changes in both in vitro enzyme inhibition and in vivo herbicidal activity. The protocols and workflows described provide a foundational framework for the systematic evaluation and optimization of this important class of herbicides. Future research in this area will likely focus on designing novel analogues with improved efficacy, broader weed control spectrum, and enhanced crop safety.

References

- 1. kingagroot.com [kingagroot.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, a 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor to Control Weed in Wheat Fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Pyrazole Amides as Potential 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

Patent Landscape of Cypyrafluone Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypyrafluone, a novel herbicide developed by KingAgroot, has emerged as a significant advancement in weed management, particularly for controlling resistant weeds in wheat fields. Its mode of action as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor provides an alternative to combat weeds that have developed resistance to other herbicide classes. This technical guide delves into the patent literature to provide a comprehensive overview of the synthesis of Cyprafluone, offering detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways and its mechanism of action.

Core Synthesis Strategy

The synthesis of this compound, as gleaned from the patent literature, revolves around the coupling of two key intermediates:

-

Intermediate A: 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid

-

Intermediate B: 1-(3-amino-2-chloro-6-(trifluoromethyl)phenyl)piperidin-2-one

The general synthetic approach involves the formation of an amide bond between the carboxylic acid of Intermediate A and the amino group of Intermediate B. This is typically followed by a rearrangement reaction to yield the final this compound molecule.

Detailed Experimental Protocols

While specific patents may present slight variations, the following sections outline the key experimental steps for the synthesis of the intermediates and their final coupling, based on the available patent literature.

Synthesis of Intermediate A: 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid

The synthesis of this pyrazole carboxylic acid intermediate is a multi-step process.

Table 1: Summary of Reaction Parameters for the Synthesis of Intermediate A

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Claisen Condensation | Cyclopropyl methyl ketone, Diethyl oxalate, Sodium ethoxide | Ethanol | 25-30 | 4-6 | 85-90 |

| 2 | Cyclization | Ethyl 2-(cyclopropanecarbonyl)-2-oxoacetate, Methylhydrazine | Ethanol | Reflux | 3-5 | 90-95 |

| 3 | Hydrolysis | Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate, Sodium hydroxide | Ethanol/Water | Reflux | 2-4 | 92-98 |

Experimental Procedure:

-

Step 1: Synthesis of ethyl 2-(cyclopropanecarbonyl)-2-oxoacetate. To a solution of sodium ethoxide in ethanol, a mixture of cyclopropyl methyl ketone and diethyl oxalate is added dropwise at room temperature. The reaction mixture is stirred for 4-6 hours. After completion, the mixture is acidified, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the crude product, which can be purified by distillation.

-

Step 2: Synthesis of ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate. The product from Step 1 is dissolved in ethanol, and methylhydrazine is added. The mixture is heated to reflux for 3-5 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to afford the pyrazole ester.

-

Step 3: Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid (Intermediate A). The pyrazole ester is hydrolyzed by refluxing with a solution of sodium hydroxide in an ethanol/water mixture for 2-4 hours. The reaction mixture is then cooled and acidified with hydrochloric acid to precipitate the carboxylic acid. The solid is filtered, washed with water, and dried to give Intermediate A.

Synthesis of Intermediate B: 1-(3-amino-2-chloro-6-(trifluoromethyl)phenyl)piperidin-2-one

The synthesis of this substituted aminophenyl piperidinone is a critical part of the overall process.

Table 2: Summary of Reaction Parameters for the Synthesis of Intermediate B

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Nitration | 2-chloro-6-(trifluoromethyl)aniline | Sulfuric acid, Nitric acid | 0-5 | 1-2 | 80-85 |

| 2 | Lactam Formation | 1-chloro-2-nitro-3-(trifluoromethyl)benzene, 5-bromovaleryl chloride, Aluminum chloride | Dichloromethane | 0 to rt | 8-12 | 70-75 |

| 3 | Reduction | 1-(2-chloro-3-nitro-6-(trifluoromethyl)phenyl)piperidin-2-one | Iron powder, Acetic acid | 80-90 | 3-5 | 85-90 |

Experimental Procedure:

-

Step 1: Synthesis of 1-chloro-2-nitro-3-(trifluoromethyl)benzene. 2-chloro-6-(trifluoromethyl)aniline is added portion-wise to a mixture of concentrated sulfuric acid and nitric acid at 0-5 °C. The mixture is stirred for 1-2 hours and then poured onto ice. The resulting solid is filtered, washed with water, and dried.

-

Step 2: Synthesis of 1-(2-chloro-3-nitro-6-(trifluoromethyl)phenyl)piperidin-2-one. To a solution of 1-chloro-2-nitro-3-(trifluoromethyl)benzene in dichloromethane, aluminum chloride is added at 0 °C. Then, 5-bromovaleryl chloride is added dropwise, and the reaction is stirred at room temperature for 8-12 hours. The reaction is quenched with water, and the product is extracted and purified.

-

Step 3: Synthesis of 1-(3-amino-2-chloro-6-(trifluoromethyl)phenyl)piperidin-2-one (Intermediate B). The nitro compound from the previous step is reduced using iron powder in acetic acid at 80-90 °C for 3-5 hours. After cooling, the mixture is filtered, and the filtrate is neutralized and extracted. The product is then purified by chromatography.

Final Assembly of this compound

The final step involves the coupling of the two key intermediates.

Table 3: Summary of Reaction Parameters for the Synthesis of this compound

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Amide Coupling | Intermediate A, Intermediate B, Thionyl chloride, Triethylamine | Dichloromethane | 0 to rt | 4-6 | 75-80 |

| 2 | Rearrangement | Amide intermediate | Sodium hydride | Tetrahydrofuran | 0 to rt | 80-85 |

Experimental Procedure:

-

Step 1: Amide Coupling. Intermediate A is treated with thionyl chloride to form the corresponding acid chloride. This is then reacted with Intermediate B in the presence of a base like triethylamine in a solvent such as dichloromethane at 0 °C to room temperature for 4-6 hours.

-

Step 2: Rearrangement to this compound. The amide intermediate is then subjected to a rearrangement reaction, often facilitated by a strong base like sodium hydride in a solvent like tetrahydrofuran, to yield this compound. The product is then purified by recrystallization or column chromatography.

Visualizing the Synthesis and Mechanism

This compound Synthesis Workflow

Caption: Synthetic workflow for this compound.

HPPD Inhibitor Signaling Pathway

This compound functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is crucial in the catabolism of tyrosine, a pathway that ultimately leads to the production of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor in the biosynthesis of carotenoids, which protect chlorophyll from photo-oxidation.

Caption: Mechanism of action of this compound as an HPPD inhibitor.

Conclusion

The patent literature provides a clear and reproducible pathway for the synthesis of this compound. The process, while multi-stepped, relies on well-established organic chemistry reactions. The key to a successful synthesis lies in the efficient preparation of the two core intermediates. Understanding the synthetic route and the mechanism of action is crucial for researchers and professionals involved in the development of new and improved herbicidal solutions. This guide, by consolidating and presenting the information from various patents, aims to serve as a valuable resource for the scientific community.

Cypyrafluone: A Technical Guide to its Physicochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypyrafluone, also known by its development code QYM201 and the synonym Huanbifucaotong, is a novel herbicide developed by KingAgroot.[1] It is classified as a benzoylpyrazole herbicide.[2] this compound is a selective, post-emergence herbicide used for the control of a wide range of annual grasses and some broadleaf weeds in wheat fields.[3][4] This technical guide provides an in-depth overview of the available physical and chemical properties of this compound, its mechanism of action, and the standard experimental protocols for determining its key physicochemical parameters.

Chemical Identity

| Property | Value |

| IUPAC Name | 1-[2-chloro-3-[(3-cyclopropyl-5-hydroxy-1-methyl-1H-pyrazol-4-yl)carbonyl]-6-(trifluoromethyl)phenyl]piperidin-2-one[5] |

| CAS Name | 1-[2-chloro-3-[(3-cyclopropyl-5-hydroxy-1-methyl-1H-pyrazol-4-yl)carbonyl]-6-(trifluoromethyl)phenyl]-2-piperidinone[2] |

| CAS Registry Number | 1855929-45-1 |

| Molecular Formula | C₂₀H₁₉ClF₃N₃O₃ |

| Molecular Weight | 441.83 g/mol [2] |

| Synonyms | Huanbifucaotong, QYM201 |

Physical and Chemical Properties

Specific experimental data for many of the physical and chemical properties of this compound are not publicly available. The following table summarizes the known information and lists the standard methods for their determination.

| Property | Value | Standard Experimental Protocol |

| Physical State | Not specified (likely solid at room temperature) | Visual Inspection |

| Melting Point (°C) | Data not available[2] | OECD Guideline 102 |

| Boiling Point (°C) | Data not available[2] | OECD Guideline 103 |

| Water Solubility (at 20°C) | Data not available[2] | OECD Guideline 105[6][7] |

| Solubility in Organic Solvents | Data not available[2] | Flask Method or Column Elution Method |

| Vapor Pressure (at 20°C) | Data not available[2] | OECD Guideline 104[8][9][10] |

| Dissociation Constant (pKa at 25°C) | Data not available[2] | OECD Guideline 112[11] |

| Octanol-Water Partition Coefficient (Log P) | Data not available[2] | OECD Guideline 107 or 117 |

Mechanism of Action: HPPD Inhibition

This compound's herbicidal activity stems from its role as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[1][3] HPPD is a key enzyme in the tyrosine catabolic pathway, which is responsible for the biosynthesis of plastoquinone and tocopherols (Vitamin E) in plants. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the carotenoid biosynthesis pathway.

By inhibiting HPPD, this compound prevents the conversion of 4-hydroxyphenylpyruvate to homogentisic acid (HGA).[3] This blockage leads to a depletion of plastoquinone, which in turn inhibits carotenoid biosynthesis. Carotenoids are crucial for protecting chlorophyll from photo-oxidation. The absence of carotenoids results in the rapid destruction of chlorophyll, leading to the characteristic bleaching or whitening of the treated weeds, followed by necrosis and death.[3][4]

Molecular docking studies have shown that this compound binds to the active site of the HPPD enzyme, forming a bidentate coordination interaction with the Fe²⁺ atom.[3][12]

Signaling Pathway of this compound's Herbicidal Action

Experimental Protocols

While specific experimental details for this compound are proprietary, this section outlines the standard methodologies for determining the key physicochemical properties of herbicides, based on internationally recognized OECD guidelines.

Determination of Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of a substance: the Column Elution Method and the Flask Method.[6][7] The choice of method depends on the expected solubility.

-

Flask Method: Suitable for substances with solubilities above 10⁻² g/L.

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (typically 20°C) until equilibrium is reached.

-

The solution is then centrifuged or filtered to remove undissolved particles.

-

The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

-

Column Elution Method: Suitable for substances with solubilities below 10⁻² g/L.

-

A column is packed with an inert support material coated with the test substance.

-

Water is passed through the column at a slow, constant rate.

-

The eluate is collected in fractions.

-

The concentration of the substance in each fraction is determined until a plateau is reached, indicating saturation.

-

Determination of Vapor Pressure (OECD Guideline 104)

Vapor pressure is a measure of a substance's tendency to evaporate.[13] OECD Guideline 104 describes several methods applicable to different vapor pressure ranges, including:[8][9][10][14]

-

Dynamic Method: Measures the boiling point of the substance at various pressures.

-

Static Method: A direct measurement of the pressure exerted by the substance in a closed system at equilibrium.

-

Effusion Method (Knudsen Effusion): Measures the rate of mass loss of a substance effusing through a small orifice into a vacuum.

-

Gas Saturation Method: A carrier gas is passed through or over the substance at a known rate, and the amount of substance transported by the gas is determined.

For a compound like this compound, which is likely to have a low vapor pressure, the gas saturation or effusion methods are often most appropriate.

Determination of Dissociation Constant (pKa) (OECD Guideline 112)

The dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like this compound, which has acidic or basic functional groups, the pKa value is crucial for understanding its environmental fate and behavior. OECD Guideline 112 outlines several methods for its determination:[11]

-

Titration Method: A solution of the substance is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the titration curve.

-

Spectrophotometric Method: This method is used if the ionized and un-ionized forms of the substance have different UV/Visible absorption spectra. The absorbance of solutions at different known pH values is measured, and the pKa is calculated from the changes in absorbance.

-

Conductometric Method: This method measures the electrical conductivity of a solution of the substance as it is titrated. The pKa can be determined from the change in conductivity.

Analytical Methodology for Residue Analysis

A validated analytical method for determining this compound residues in soil, wheat plants, and grain has been published. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by analysis with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[15]

The QuEChERS method is a streamlined approach to sample preparation that combines extraction and cleanup in a few simple steps, making it highly efficient for multi-residue analysis in complex matrices like food and environmental samples.[16][17][18][19]

QuEChERS Workflow for this compound Analysis

References

- 1. This compound (Huanbifucaotong): New HPPD Inhibitor Herbicide from KingAgroot, China – News & Updates [chemrobotics.in]

- 2. This compound [sitem.herts.ac.uk]

- 3. This compound, a 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor to Control Weed in Wheat Fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kingagroot.com [kingagroot.com]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. Water Solubility | Scymaris [scymaris.com]

- 7. oecd.org [oecd.org]

- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 9. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pesticide Vapor Pressure [npic.orst.edu]

- 14. eurolab.net [eurolab.net]

- 15. Method validation and dissipation kinetics of the novel HPPD-inhibiting herbicide this compound in winter wheat using QuEChERS method coupled with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. measurlabs.com [measurlabs.com]

- 19. researchgate.net [researchgate.net]

Toxicological Profile of Cypyrafluone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on the toxicological profile of Cypyrafluone. A comprehensive review of publicly accessible scientific literature and regulatory databases reveals a notable scarcity of detailed mammalian toxicology data for this compound. The information presented herein is intended for research and informational purposes only and should not be interpreted as a complete toxicological assessment.

Executive Summary

This compound is a novel post-emergence herbicide used for the control of annual grassy weeds in wheat fields.[1][2][3] Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway in plants.[4][5] This inhibition leads to the characteristic "bleaching" of susceptible plants due to the photo-oxidation of chlorophyll in the absence of protective carotenoids.[1][4] While information on its herbicidal efficacy and environmental dissipation is available, detailed public data regarding its mammalian toxicological profile, including acute and chronic toxicity, genotoxicity, developmental and reproductive toxicity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, are currently limited.[6] This guide provides an overview of the known mechanism of action of this compound and discusses the general toxicological considerations for HPPD inhibitor herbicides as a class, in the absence of specific data for this compound.

Mechanism of Action

This compound belongs to the class of HPPD-inhibiting herbicides.[4] In plants, HPPD is a critical enzyme in the metabolic pathway that converts tyrosine to plastoquinone and tocopherols. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. By inhibiting HPPD, this compound disrupts this pathway, leading to an accumulation of phytoene and a depletion of carotenoids.[4] Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. Their absence results in rapid degradation of chlorophyll, leading to the visible bleaching symptoms and eventual death of the weed.[1]

In mammals, HPPD is also present and plays a role in tyrosine catabolism. Inhibition of mammalian HPPD can lead to an accumulation of tyrosine in the blood (tyrosinemia).[7] The toxicological consequences of tyrosinemia are the primary concern for this class of compounds in non-target species.[7][8]

Toxicological Data

A thorough search of publicly available data did not yield specific quantitative toxicological values for this compound. The University of Hertfordshire's Agriculture & Environment Research Unit (AERU) database explicitly states, "Currently no data is available on its environmental fate, ecotoxicology or its impact on human health."[6]

In the absence of specific data for this compound, the following sections provide a general overview of the types of toxicological studies typically conducted for pesticides and the known toxicological profile of HPPD inhibitor herbicides as a class.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur within a short time after a single dose or multiple doses over a 24-hour period. Standard tests include acute oral, dermal, and inhalation toxicity studies, typically in rats or mice, to determine the LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%).

Table 1: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Classification | Reference |

|---|---|---|---|---|---|

| Acute Oral LD50 | Data not available | ||||

| Acute Dermal LD50 | Data not available | ||||

| Acute Inhalation LC50 | Data not available | ||||

| Eye Irritation | Data not available | ||||

| Skin Irritation | Data not available |

| Dermal Sensitization | Data not available | | | | |

Subchronic and Chronic Toxicity

Subchronic (typically 90 days) and chronic (typically 1-2 years) toxicity studies are conducted to evaluate the effects of repeated exposure to a substance. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Table 2: Subchronic and Chronic Toxicity Data for this compound

| Study Duration | Species | Route | NOAEL | Key Findings | Reference |

|---|---|---|---|---|---|

| 90-Day Study | Data not available |

| Chronic/Carcinogenicity | Data not available | | | | |

For HPPD inhibitors as a class, the primary toxicological effects observed in animal studies are related to tyrosinemia. These can include corneal opacities, skin lesions, and effects on the liver and kidney.[7]

Genotoxicity

Genotoxicity assays are performed to assess a substance's potential to damage genetic material (DNA). A standard battery of tests includes the Ames test (bacterial reverse mutation assay), in vitro chromosomal aberration assay in mammalian cells, and an in vivo micronucleus assay in rodents.

Table 3: Genotoxicity Data for this compound

| Assay | Test System | Metabolic Activation | Result | Reference |

|---|---|---|---|---|

| Ames Test | Data not available | |||

| Chromosomal Aberration | Data not available |

| Micronucleus Test | Data not available | | | |

Developmental and Reproductive Toxicity

Developmental toxicity studies assess the potential for adverse effects on the developing fetus, while reproductive toxicity studies (often two-generation studies) evaluate the impact on fertility and reproductive performance of the parent generation and the development of their offspring.

Table 4: Developmental and Reproductive Toxicity Data for this compound

| Study Type | Species | NOAEL (Maternal) | NOAEL (Developmental/Offspring) | Key Findings | Reference |

|---|---|---|---|---|---|

| Developmental | Data not available |

| Reproductive | Data not available | | | | |

ADME (Absorption, Distribution, Metabolism, and Excretion)

ADME studies are essential to understand the fate of a compound in the body. These studies provide information on how a substance is absorbed, where it is distributed, how it is metabolized, and how it is eliminated.

Table 5: ADME Data for this compound

| Parameter | Species | Findings | Reference |

|---|---|---|---|

| Absorption | Data not available | ||

| Distribution | Data not available | ||

| Metabolism | Data not available |

| Excretion | Data not available | | |

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not publicly available. However, such studies are typically conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).

Below is a generalized workflow for a comprehensive toxicological evaluation of a new chemical entity like this compound.

Conclusion

This compound is an HPPD-inhibiting herbicide with a clear mechanism of action in plants. However, a comprehensive public toxicological profile for mammals is not currently available. While the general toxicological properties of HPPD inhibitors as a class are understood to be primarily related to tyrosinemia, the absence of specific data for this compound precludes a detailed assessment of its potential human health risks. Further research and the public release of regulatory data are needed to provide a complete toxicological profile for this herbicide.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (Huanbifucaotong): New HPPD Inhibitor Herbicide from KingAgroot, China – News & Updates [chemrobotics.in]

- 3. AgroPages-KingAgroot’s this compound(环吡氟草酮) found successful in control of resistant Alopecurus japonicas-Agricultural news [news.agropages.com]

- 4. This compound, a 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor to Control Weed in Wheat Fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound [sitem.herts.ac.uk]

- 7. Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in Understanding the Toxicity of 4-Hydroxyphenylpyruvate Dioxygenase-Inhibiting Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Behavior of Cypyrafluone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cypyrafluone is a novel hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicide developed for the control of a wide range of grass and broadleaf weeds in wheat fields. As with any agrochemical, understanding its environmental fate and behavior is paramount for assessing its ecological risk profile and ensuring its safe and sustainable use. This technical guide provides a comprehensive overview of the current knowledge on the environmental degradation, mobility, and accumulation potential of this compound. Due to the limited availability of specific data for this compound, this guide also incorporates information from structurally similar HPPD-inhibiting herbicides to provide a broader context and predictive insights. All quantitative data are summarized in structured tables, and detailed experimental protocols, based on internationally recognized guidelines, are provided. Diagrams illustrating key processes and workflows are included to enhance understanding.

Introduction

This compound is a post-emergence herbicide that effectively controls problematic weeds in wheat cultivation.[1] Its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key enzyme in the carotenoid biosynthesis pathway in plants. This inhibition leads to the bleaching of susceptible weeds, followed by necrosis and death. While its efficacy is well-documented, a thorough understanding of its environmental persistence, mobility, and potential to accumulate in non-target organisms is crucial for a complete risk assessment.

This guide synthesizes available data on the environmental fate of this compound and provides detailed methodologies for the key experiments cited, drawing upon established OECD guidelines for the testing of chemicals. Where specific data for this compound is not available, data from the structurally similar HPPD-inhibiting herbicides Bicyclopyrone, Topramezone, and Pyrasulfotole are presented as surrogates to provide a comparative analysis and preliminary assessment.

Degradation in the Environment

The degradation of this compound in the environment is a critical factor determining its persistence and potential for long-term environmental impact. The primary routes of degradation include microbial processes in soil and abiotic processes such as hydrolysis and photolysis.

Soil Dissipation

The dissipation of this compound from soil is a key aspect of its environmental fate. Field and laboratory studies are conducted to determine its persistence under various environmental conditions.

Quantitative Data for Soil Dissipation

| Compound | Half-life (DT₅₀) in Soil (days) | Location/Conditions |

| This compound | 1.47 - 1.55 | Field studies at two different locations in China (2018)[1] |

| Bicyclopyrone | up to 213.2 | Aerobic conditions, dependent on soil type[2] |

| Pyrasulfotole | 4 - 65 | Aerobic conditions in loamy sand, silt loam, and sandy loam soils[3] |

| Topramezone | >125 | Biodegradation half-life in soil[4] |

Experimental Protocol: Soil Dissipation Study (Field)

The following protocol is a generalized representation based on standard practices for herbicide dissipation studies.

-

Test Sites: Select at least two representative field sites with different soil types and climatic conditions.

-

Application: Apply this compound at the recommended and 1.5 times the recommended dose to demarcated plots.

-

Sampling: Collect soil samples at regular intervals (e.g., 0, 1, 3, 7, 14, 21, 30, 60, and 90 days after application) from the top 0-15 cm of soil.

-

Sample Preparation and Analysis:

-

Data Analysis: Calculate the dissipation kinetics and the half-life (DT₅₀) of this compound in the soil.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Cypyrafluone Residue in Soil

Introduction

Cypyrafluone is a novel hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicide used for the control of a wide variety of grass and broadleaf weeds in wheat fields.[1][2] Due to its application in agriculture, it is essential to monitor its residue levels in soil to ensure environmental safety and assess potential risks. This document provides detailed analytical methods for the determination of this compound residues in soil, intended for researchers, scientists, and professionals in drug development. The primary method detailed is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][2]

Quantitative Data Summary

The following tables summarize the quantitative performance of the analytical method for this compound in a soil matrix.

Table 1: Method Validation Parameters for this compound in Soil

| Parameter | Value | Reference |

| Linearity (R²) | >0.99 | [1][2] |

| Recoveries | 85.5% - 100.6% | [1][2] |

| Precision (RSD) | < 14.3% | [1][2] |

| Limit of Quantification (LOQ) | 0.001 mg kg⁻¹ | [1][2] |

This data is based on a validated method using QuEChERS extraction and UPLC-MS/MS analysis.[1][2]

Experimental Protocols

This section outlines the detailed methodology for the analysis of this compound residues in soil.

Reagents and Materials

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid.

-

Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate.

-

Sorbents for d-SPE: Primary secondary amine (PSA), C18.

-

Standards: this compound analytical standard.

-

Water: Ultrapure water.

-

Equipment: 50 mL polypropylene centrifuge tubes, Vortex mixer, Centrifuge, Syringe filters (0.22 µm).

Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in various matrices, including soil.[3][4][5]

-

Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Hydration (for dry soil): If the soil is dry, add 7 mL of ultrapure water, vortex briefly, and allow to hydrate for 30 minutes.[3]

-

Extraction Solvent Addition: Add 10 mL of acetonitrile to the tube.

-

Extraction: Cap the tube and shake vigorously for 5 minutes using a mechanical shaker or vortex mixer.[3]

-

Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shaking: Immediately shake the tube for at least 2 minutes.[3]

-

Centrifugation: Centrifuge the tube for 5 minutes at ≥3000 rcf.[3]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Supernatant Transfer: Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

-

Vortexing: Vortex the tube for 30 seconds.

-

Centrifugation: Centrifuge the tube at ≥5000 rcf for 2 minutes.[3]

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

-

Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is used for the analysis.[1][2]

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution.

-

Key Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and collision energy for maximum sensitivity.

-

Quantification

For accurate quantification, matrix-matched calibration curves are essential to compensate for matrix effects.[1][2][7] Prepare a series of calibration standards by spiking blank soil extracts with known concentrations of the this compound analytical standard.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for this compound residue analysis in soil.